![molecular formula C10H20OSn2 B3055207 2,5-Bis(trimethylstannyl)furan CAS No. 63366-23-4](/img/structure/B3055207.png)
2,5-Bis(trimethylstannyl)furan
Overview
Description
2,5-Bis(trimethylstannyl)furan is an organotin compound with the molecular formula C10H20OSn2 and a molecular weight of 393.69 g/mol . It is a colorless to pale yellow liquid with a weak but persistent odor. This compound is primarily used as a reagent in organic synthesis, particularly in palladium-catalyzed coupling reactions such as the Suzuki and Stille reactions .
Preparation Methods
The synthesis of 2,5-Bis(trimethylstannyl)furan typically involves the reaction of furan with trimethyltin chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . The general reaction scheme is as follows:
Furan+2(Trimethyltin chloride)→this compound+2(Hydrochloric acid)
Industrial production methods are similar but scaled up, ensuring strict control over reaction conditions to maximize yield and purity. The reaction is usually conducted at a temperature range of 90-91°C under reduced pressure (0.5 Torr) .
Chemical Reactions Analysis
2,5-Bis(trimethylstannyl)furan undergoes various types of chemical reactions, including:
Coupling Reactions: It is widely used in palladium-catalyzed coupling reactions such as the Suzuki and Stille reactions.
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups under appropriate conditions. Common reagents include halides and organometallic compounds.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, although these are typically more complex and require specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted furan derivatives.
Scientific Research Applications
2,5-Bis(trimethylstannyl)furan has several scientific research applications:
Organic Synthesis: It is a crucial reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: It is used in the development of semiconducting polymers and other advanced materials.
Medicinal Chemistry: Furan derivatives, including those synthesized from this compound, have shown potential in developing new antibacterial and anticancer agents.
Mechanism of Action
The mechanism of action of 2,5-Bis(trimethylstannyl)furan in coupling reactions involves the formation of a palladium complex with the stannyl groups. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium in these reactions .
Comparison with Similar Compounds
2,5-Bis(trimethylstannyl)furan is unique due to its dual trimethylstannyl groups, which make it highly effective in coupling reactions. Similar compounds include:
2,5-Bis(trimethylstannyl)thiophene: Similar in structure but contains a sulfur atom instead of oxygen, used in similar coupling reactions.
2,5-Bis(trimethylstannyl)pyrrole: Contains a nitrogen atom in the ring, also used in coupling reactions but with different reactivity and selectivity profiles.
These compounds share similar applications but differ in their electronic properties and reactivity, making this compound particularly valuable in specific synthetic applications.
Biological Activity
2,5-Bis(trimethylstannyl)furan is an organotin compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of two trimethylstannyl groups attached to a furan ring at the 2 and 5 positions. Its molecular formula is . The stannyl groups enhance the compound's nucleophilicity, making it a versatile candidate for further functionalization in organic synthesis.
Antimicrobial Properties
Research has indicated that compounds containing furan moieties exhibit a range of biological activities, including antimicrobial effects. A study highlighted the antimicrobial activity of arylfuran derivatives, which includes this compound. These compounds were shown to inhibit microbial growth through selective mechanisms targeting microbial enzymes and pathways .
Table 1: Antimicrobial Activity of Furan Derivatives
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Antiparasitic Effects
The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study demonstrated that arylfuran derivatives could act as inhibitors of trypanothione reductase (TR), an essential enzyme for the survival of the parasite. The structural differences between TR and human glutathione reductase make TR an attractive target for selective inhibition .
Case Study: Inhibition of Trypanothione Reductase
- Objective : To evaluate the efficacy of this compound against Trypanosoma cruzi.
- Method : In vitro assays were conducted to measure TR activity in the presence of the compound.
- Results : The compound exhibited significant inhibition of TR activity with an IC50 value of approximately 25 µM.
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Oxidative Stress Modulation : Organotin compounds can influence oxidative stress pathways, potentially leading to apoptosis in target cells .
Toxicity and Safety Profile
While exploring its biological activities, it is crucial to consider the toxicity associated with organotin compounds. Studies have indicated that while some organotin derivatives exhibit beneficial biological properties, they may also pose risks due to their potential toxicity and environmental persistence. Rigorous testing protocols are necessary to assess these risks and establish safe handling practices .
Properties
IUPAC Name |
trimethyl-(5-trimethylstannylfuran-2-yl)stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMAWUUKPRGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(O1)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511199 | |
Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63366-23-4 | |
Record name | (Furan-2,5-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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